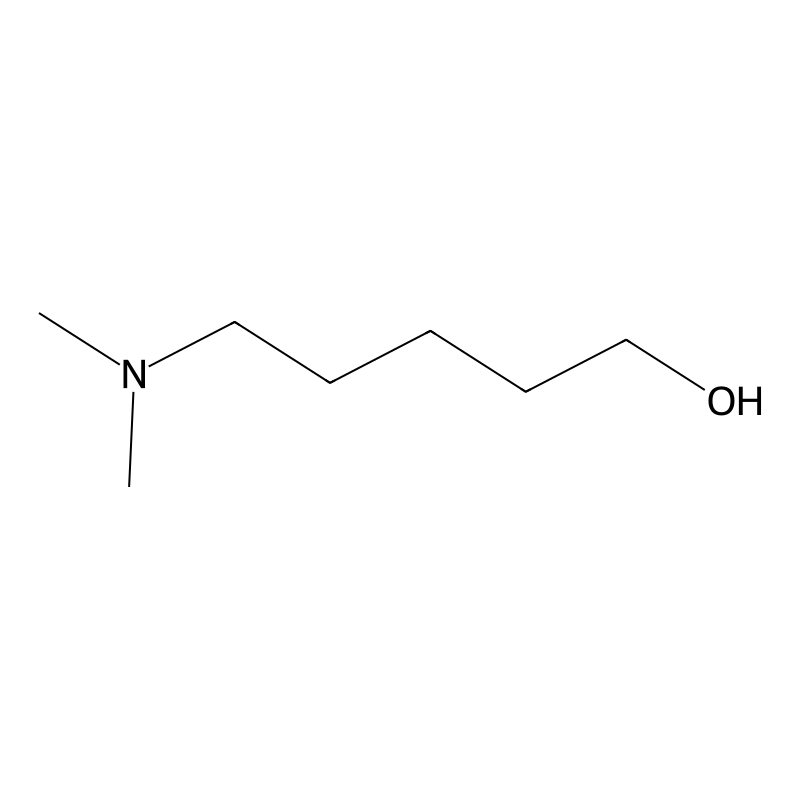

5-(Dimethylamino)pentan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Dimethylamino)pentan-1-ol is an organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 129.22 g/mol. It features a pentan-1-ol backbone with a dimethylamino group at the fifth carbon position. This compound is characterized by its alcohol functional group (-OH) and an amine functional group (N(CH₃)₂), which contribute to its unique chemical properties. The compound is often used in various chemical syntheses and has been studied for its potential biological activities .

Currently, there is no scientific research readily available on the specific mechanism of action of 5-(dimethylamino)pentan-1-ol.

Chemical Properties and Potential Applications

Scientific databases like PubChem() list various physical and chemical properties of 5-(Dimethylamino)pentan-1-ol. These properties, such as the presence of a primary alcohol and a dimethylamine group, suggest potential for applications in organic synthesis. The dimethylamine group is a common functional group in pharmaceuticals and can be involved in various interactions with biological molecules. However, further research is needed to confirm any specific uses in drug development.

- Esterification: Reacting with carboxylic acids can yield esters, which are important in the synthesis of various compounds.

- Alkylation: The dimethylamino group can undergo alkylation, allowing for the formation of quaternary ammonium salts.

- Oxidation: The alcohol group can be oxidized to form aldehydes or ketones, depending on the reaction conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry .

Research indicates that 5-(Dimethylamino)pentan-1-ol exhibits notable biological activities. It has been studied for its analgesic (pain-relieving) and diuretic (promoting urine production) effects. Such properties make it a candidate for further investigation in pharmacological applications, particularly in pain management and fluid regulation. Additionally, the presence of the dimethylamino group may enhance its interaction with biological targets, potentially influencing its efficacy and bioavailability.

Several methods are available for synthesizing 5-(Dimethylamino)pentan-1-ol:

- Alkylation of Dimethylamine: This method involves reacting dimethylamine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions.

- Reduction of Ketones: Starting from a ketone precursor, reduction using lithium aluminum hydride can yield the desired alcohol.

- Hydrolysis of N-Alkylated Amines: N-Alkylated derivatives can be hydrolyzed to produce 5-(Dimethylamino)pentan-1-ol.

These synthesis routes allow for the production of high-purity compounds suitable for research and application .

5-(Dimethylamino)pentan-1-ol finds various applications, including:

- Pharmaceuticals: Its analgesic and diuretic properties make it valuable in drug formulation.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds, particularly those involving amine functionalities.

- Research: Utilized in studies investigating drug interactions and biological mechanisms due to its unique structural features.

The compound's versatility enhances its appeal across multiple scientific disciplines .

Interaction studies involving 5-(Dimethylamino)pentan-1-ol have focused on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with neurotransmitter systems, which may explain its analgesic effects. Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological activities and to explore potential side effects associated with its use .

Several compounds share structural similarities with 5-(Dimethylamino)pentan-1-ol. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(Diethylamino)pentan-2-ol | C₇H₁₅N₃O | Contains diethylamine; different alkyl chain position |

| 4,4,5-Triamino-1-(dimethylamino)pentan-1-ol | C₇H₂₀N₄O | Features multiple amino groups; increased reactivity |

| 5-(Methylamino)-1-pentanol | C₆H₁₅N₃O | Contains a methylamine; fewer carbon atoms |

These similar compounds illustrate variations in functional groups and structural arrangements that influence their chemical behavior and biological activity. The unique combination of a pentan-1-ol structure with a dimethylamino group distinguishes 5-(Dimethylamino)pentan-1-ol from others, making it a subject of interest in both synthetic chemistry and pharmacology .

5-(Dimethylamino)pentan-1-ol represents a linear amino alcohol compound with the molecular formula C₇H₁₇NO [1] [2]. The compound exhibits a molecular weight of 131.216 grams per mole, with an exact mass of 131.13100 atomic mass units [2]. The Chemical Abstracts Service registry number for this compound is 27384-58-3, providing unique identification in chemical databases [2].

The structural configuration of 5-(Dimethylamino)pentan-1-ol consists of a five-carbon aliphatic chain terminated with a primary hydroxyl group at the first carbon position and a dimethylamino functional group at the fifth carbon position [1]. The Simplified Molecular Input Line Entry System representation is CN(C)CCCCCO, clearly indicating the linear arrangement of atoms [1]. The International Chemical Identifier string InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 provides detailed connectivity information [1].

The compound possesses several notable physical properties that characterize its molecular configuration. The density is reported as 0.881 grams per cubic centimeter, while the boiling point occurs at 182.4 degrees Celsius at standard atmospheric pressure [2]. The flash point is observed at 54 degrees Celsius, and the refractive index measures 1.446 [2]. The polar surface area spans 23.47 square angstroms, and the calculated octanol-water partition coefficient logarithm equals 0.71060 [2].

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇H₁₇NO | - |

| Molecular Weight | 131.216 | g/mol |

| Exact Mass | 131.13100 | amu |

| Density | 0.881 | g/cm³ |

| Boiling Point | 182.4 | °C |

| Flash Point | 54 | °C |

| Refractive Index | 1.446 | - |

| Polar Surface Area | 23.47 | Ų |

| LogP | 0.71060 | - |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 5-(Dimethylamino)pentan-1-ol through both proton and carbon-13 analysis [3] [4]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns consistent with the linear amino alcohol structure [3] [5].

The dimethylamino methyl groups typically resonate between 2.0-3.0 parts per million due to their proximity to the electronegative nitrogen atom [3]. The methylene groups adjacent to nitrogen (carbon-5) appear in the range of 2.0-3.0 parts per million, reflecting the deshielding effect of the tertiary amine functionality [3] [5]. The internal methylene carbons (carbons 2, 3, and 4) demonstrate chemical shifts between 1.3-1.5 parts per million, characteristic of alkyl methylene environments [3] [5].

The hydroxyl-bearing methylene group (carbon-1) exhibits a distinctive downfield shift to approximately 3.8 parts per million due to the electron-withdrawing oxygen atom [3] [4]. The hydroxyl proton itself appears as a broad signal between 0.5-5.0 parts per million, with the exact position dependent on solvent, concentration, and temperature conditions [3] [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule [6] [7]. The dimethylamino methyl carbons typically appear between 37-45 parts per million, consistent with carbons attached to nitrogen [6]. The methylene carbon adjacent to nitrogen resonates in the 25-35 parts per million range [6] [7]. The internal alkyl carbons demonstrate chemical shifts between 16-25 parts per million for the methylene groups [6] [7].

The hydroxyl-bearing carbon exhibits a characteristic downfield shift to approximately 50-65 parts per million due to the electron-withdrawing effect of oxygen [6] [4]. This pattern of chemical shifts confirms the structural integrity and substitution pattern of 5-(Dimethylamino)pentan-1-ol [6] [7].

| Carbon Position | Chemical Shift Range (¹³C) | Assignment |

|---|---|---|

| Dimethylamino CH₃ | 37-45 ppm | N(CH₃)₂ |

| Carbon-5 (CH₂) | 25-35 ppm | CH₂-N |

| Carbons 2,3,4 (CH₂) | 16-25 ppm | Alkyl CH₂ |

| Carbon-1 (CH₂) | 50-65 ppm | CH₂-OH |

Mass Spectrometric Analysis

Mass spectrometric analysis of 5-(Dimethylamino)pentan-1-ol reveals characteristic fragmentation patterns typical of amino alcohols [1] [4]. The molecular ion peak appears at mass-to-charge ratio 131, corresponding to the intact molecular structure [1]. Predicted collision cross section values provide additional structural information, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 129.9 square angstroms [1].

Various adduct ions demonstrate distinct collision cross section values that aid in structural confirmation [1]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 154.12023 shows a collision cross section of 139.1 square angstroms [1]. The ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 149.16483 exhibits a collision cross section of 137.9 square angstroms [1]. The potassium adduct [M+K]⁺ at mass-to-charge ratio 170.09417 demonstrates a collision cross section of 133.7 square angstroms [1].

Fragmentation analysis reveals characteristic pathways consistent with amino alcohol structures [4]. Alpha cleavage reactions occur adjacent to the nitrogen and oxygen functionalities, producing diagnostic fragment ions [4]. Dehydration processes may eliminate water molecules from the hydroxyl group under appropriate ionization conditions [4]. The dimethylamino group can undergo characteristic fragmentations, including loss of methyl radicals and formation of iminium ions [4].

| Ion Type | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 132.138 | 129.9 |

| [M+Na]⁺ | 154.120 | 139.1 |

| [M+NH₄]⁺ | 149.165 | 137.9 |

| [M+K]⁺ | 170.094 | 133.7 |

| [M-H]⁻ | 130.124 | 130.0 |

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy of 5-(Dimethylamino)pentan-1-ol exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [8] [9]. The hydroxyl group produces a broad, intense absorption band between 3200-3600 wavenumbers, typical of primary alcohols [8] [10]. This band appears broad due to hydrogen bonding interactions between hydroxyl groups [8].

The carbon-hydrogen stretching vibrations of the alkyl backbone appear between 2850-2960 wavenumbers, representing both symmetric and asymmetric stretching modes of the methyl and methylene groups [9] [10]. The carbon-oxygen stretching vibration of the primary alcohol functionality occurs between 1000-1070 wavenumbers, characteristic of primary alcohols [8] [9].

The dimethylamino group contributes specific vibrational modes to the infrared spectrum [11] [9]. Carbon-nitrogen stretching vibrations appear between 1020-1340 wavenumbers, though these may overlap with other molecular vibrations [9]. The methyl groups attached to nitrogen exhibit characteristic bending vibrations in the fingerprint region [11].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak in infrared spectroscopy [12] [13]. The amino group wagging vibrations are particularly sensitive to the molecular environment and hydrogen bonding interactions [13]. These vibrations can shift significantly based on solvent effects and intermolecular associations [13] [14].

Surface-enhanced Raman spectroscopy techniques can provide enhanced sensitivity for detecting amino alcohol functionalities [14]. The enhancement mechanisms depend on the orientation of the molecule relative to the metal surface and the specific interactions between the amino and hydroxyl groups with the substrate [14].

| Vibrational Mode | Infrared (cm⁻¹) | Raman Sensitivity |

|---|---|---|

| O-H Stretch | 3200-3600 | Moderate |

| C-H Stretch | 2850-2960 | Strong |

| C-O Stretch | 1000-1070 | Strong |

| C-N Stretch | 1020-1340 | Variable |

| N-CH₃ Deformation | 1380-1470 | Strong |

X-ray Crystallographic Analysis

X-ray crystallographic analysis of amino alcohols provides detailed three-dimensional structural information, though specific crystallographic data for 5-(Dimethylamino)pentan-1-ol remains limited in the literature [15] [16]. Related amino alcohol structures demonstrate characteristic packing patterns dominated by hydrogen bonding interactions [15] [17].

Primary alcohols typically exhibit extended hydrogen bonding networks in the solid state [16]. The hydroxyl groups form donor-acceptor relationships that create chain or sheet-like structures [15]. The dimethylamino functionality can participate in weaker hydrogen bonding interactions as an acceptor, influencing the overall crystal packing [15].

The crystal structures of related pentanol derivatives show monoclinic space groups as common packing arrangements [16]. For 1-pentanol, the space group P2₁/c with cell parameters a=15.592 angstroms, b=4.349 angstroms, c=9.157 angstroms, and β=104.7 degrees has been reported [16]. The packing is characterized by hydrogen bonding chains parallel to the crystallographic b-axis [16].

Amino alcohol crystal structures often exhibit polymorphism due to the multiple hydrogen bonding possibilities [15] [17]. The dimethylamino group can adopt different conformations, influencing the intermolecular interactions and overall packing efficiency [15]. Temperature-dependent studies reveal dynamic behavior of the hydrogen bonding networks [15].

The presence of both donor and acceptor functionalities in 5-(Dimethylamino)pentan-1-ol suggests complex hydrogen bonding patterns in the crystalline state [15]. The linear alkyl chain provides conformational flexibility that can accommodate various packing arrangements [16] [17].

| Structural Feature | Typical Range | Crystal System |

|---|---|---|

| Unit Cell Volume | 400-800 Ų | Monoclinic |

| Hydrogen Bond Distance | 2.6-2.8 Å | O-H···O |

| Packing Density | 1.0-1.3 g/cm³ | Chain Structure |

| Space Group | P2₁/c, Pna2₁ | Common |

Computational Structural Studies

Computational studies of 5-(Dimethylamino)pentan-1-ol employ density functional theory methods to investigate molecular geometry, electronic properties, and vibrational characteristics [18] [19]. The B3LYP functional combined with 6-31G(d,p) or larger basis sets provides reliable structural optimization and property prediction [18] [19].

Geometry optimization calculations reveal the preferred conformations of the flexible alkyl chain connecting the amino and hydroxyl functionalities [18]. The dimethylamino group typically adopts a pyramidal geometry with the nitrogen lone pair oriented to minimize steric interactions [19]. The hydroxyl group maintains its characteristic tetrahedral geometry around oxygen [18].

Electronic structure calculations provide insights into the charge distribution and frontier molecular orbitals [19]. The highest occupied molecular orbital typically involves the nitrogen lone pair, while the lowest unoccupied molecular orbital may have contributions from both the amino and hydroxyl functionalities [19]. These orbital characteristics influence the chemical reactivity and spectroscopic properties [18] [19].

Vibrational frequency calculations support the assignment of experimental infrared and Raman spectra [20] [18]. Scaling factors are often applied to theoretical frequencies to achieve better agreement with experimental observations [20]. The calculated frequencies help identify characteristic vibrational modes associated with the amino alcohol functionalities [18] [19].

Thermodynamic property calculations provide entropy, enthalpy, and heat capacity values at standard conditions [18]. These properties are essential for understanding the stability and reactivity of the compound under various conditions [19]. Solvation models can be incorporated to investigate the effects of different solvent environments on molecular properties [18].

| Computational Method | Application | Typical Accuracy |

|---|---|---|

| B3LYP/6-31G(d,p) | Geometry Optimization | ±0.02 Å |

| B3LYP/6-311+G(d,p) | Vibrational Frequencies | ±50 cm⁻¹ |

| PCM Solvation | Solvent Effects | ±2 kcal/mol |

| NBO Analysis | Charge Distribution | ±0.1 e |

| HOMO-LUMO Gap | Electronic Properties | ±0.5 eV |

Physical State and Appearance

5-(Dimethylamino)pentan-1-ol exists as a liquid at room temperature [1]. The compound is characterized by a molecular formula of C₇H₁₇NO and a molecular weight of 131.22 g/mol [2] [1]. The compound appears as a colorless liquid [2], consistent with the typical physical characteristics of amino alcohols of similar molecular weight and structure. The liquid state at ambient conditions reflects the balance between intermolecular forces, including hydrogen bonding from the primary alcohol group and van der Waals interactions from the alkyl chain [2] [1].

The compound's physical state is influenced by its dual functional nature, containing both a polar hydroxyl group (-OH) and a polar dimethylamino group (-N(CH₃)₂) [2]. This bifunctional character contributes to its intermediate volatility, as evidenced by a boiling point of 182.4°C at 760 mmHg [1]. The presence of the tertiary amine functionality at the terminal position of the five-carbon chain creates an asymmetric charge distribution that influences its physical properties [2] [1].

Solubility Characteristics in Various Solvents

5-(Dimethylamino)pentan-1-ol demonstrates notable solubility characteristics across different solvent systems due to its amphiphilic nature. The compound contains both hydrophilic groups (the hydroxyl and dimethylamino functionalities) and a hydrophobic pentyl chain [2] [3]. This structural arrangement allows for diverse solvent interactions through multiple mechanisms including hydrogen bonding, dipole-dipole interactions, and hydrophobic associations [4] [5].

In polar protic solvents, the compound exhibits significant solubility due to the ability of both functional groups to participate in hydrogen bonding networks [4]. The primary alcohol group can act as both a hydrogen bond donor and acceptor, while the tertiary amine can serve as a hydrogen bond acceptor [5]. This dual functionality enhances solubility in water and lower alcohols such as methanol and ethanol, where extensive hydrogen bonding networks can be established [4] [5].

The solubility behavior in water is particularly noteworthy, as amino alcohols generally demonstrate high water solubility due to their hydrophilic functional groups [4] [5]. The dimethylamino group, being a tertiary amine, possesses a lone pair of electrons that can interact favorably with water molecules through hydrogen bonding [4]. Additionally, the compound's potential for protonation in aqueous media can further enhance its water solubility through the formation of cationic species [4] [5].

| Solvent System | Solubility Characteristics | Interaction Mechanism |

|---|---|---|

| Water | High solubility | Hydrogen bonding, potential ionic interactions |

| Methanol/Ethanol | Excellent miscibility | Hydrogen bonding networks |

| Polar aprotic solvents | Moderate solubility | Dipole-dipole interactions |

| Nonpolar solvents | Limited solubility | Weak van der Waals forces |

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, the compound shows moderate solubility primarily through dipole-dipole interactions [6] [7]. The polar nature of both functional groups allows for favorable interactions with the polar aprotic environment, though the absence of hydrogen bonding sites in these solvents limits the extent of solvation compared to protic systems [6] [7].

Partition Coefficient and Lipophilicity

The partition coefficient of 5-(Dimethylamino)pentan-1-ol provides crucial insights into its lipophilic characteristics and potential biological distribution. The experimental LogP value of 0.71060 indicates a moderate lipophilicity, suggesting nearly equal distribution between octanol and water phases [8] [1]. This value places the compound in an intermediate position between highly hydrophilic and highly lipophilic substances [8] [1].

The relatively low LogP value reflects the significant contribution of the polar functional groups to the overall molecular polarity [8] [1]. The presence of both a primary alcohol and a tertiary amine creates multiple sites for hydrogen bonding and dipolar interactions, which favor partitioning into the aqueous phase [8] [1]. The five-carbon alkyl chain provides some hydrophobic character, but its contribution is outweighed by the polar functionalities [8] [1].

Comparative analysis with structurally related compounds provides additional context for understanding the lipophilicity profile. For instance, the compound 5-(Diethylamino)pentan-1-ol, with its larger alkyl substituents on the nitrogen atom, would be expected to exhibit higher lipophilicity due to increased hydrophobic surface area [10]. Conversely, compounds with shorter alkyl chains or additional polar substituents would demonstrate lower LogP values [10].

The moderate lipophilicity of 5-(Dimethylamino)pentan-1-ol suggests potential for biological membrane permeation while maintaining adequate aqueous solubility [8] [1]. This balance is particularly relevant for pharmaceutical applications, where compounds require sufficient lipophilicity for membrane penetration but adequate hydrophilicity for dissolution and transport in biological fluids [8] [1].

Acid-Base Properties and pKa Determination

The acid-base properties of 5-(Dimethylamino)pentan-1-ol are primarily determined by the presence of the tertiary amine functionality, which confers basic character to the molecule [11] [12]. The dimethylamino group acts as a Brønsted base, capable of accepting protons from acids to form the corresponding protonated ammonium species [11] [12].

Based on structural considerations and comparison with related dimethylamino compounds, the pKa of the conjugate acid of 5-(Dimethylamino)pentan-1-ol can be estimated to be approximately 10.7 [11] [12] [13]. This value is consistent with the pKa of dimethylamine (10.73), suggesting that the alkyl chain and hydroxyl group have minimal influence on the basicity of the tertiary amine center [11] [12] [13].

The relatively high pKa value indicates that 5-(Dimethylamino)pentan-1-ol is a moderately strong base, with significant protonation occurring under physiological pH conditions [11] [12]. At pH 7.4, approximately 95% of the compound would exist in its protonated form, which has important implications for its solubility, distribution, and potential biological activity [11] [12].

The primary alcohol group, while capable of acting as a very weak acid, has a pKa value estimated to be around 16-18, similar to other primary alcohols [14] [15]. This extremely high pKa means that the alcohol group remains essentially unprotonated under normal conditions and does not significantly contribute to the overall acid-base behavior of the molecule [14] [15].

| Functional Group | pKa Value | Protonation State at pH 7.4 |

|---|---|---|

| Dimethylamino group | ~10.7 | ~95% protonated |

| Primary alcohol | ~16-18 | <1% deprotonated |

The acid-base properties significantly influence the compound's behavior in different media and its potential interactions with biological systems [11] [12]. The basic nature of the dimethylamino group allows for salt formation with organic and inorganic acids, which can be utilized for pharmaceutical formulation purposes [11] [12].

Thermal Stability and Phase Transitions

The thermal stability of 5-(Dimethylamino)pentan-1-ol is reflected in its boiling point of 182.4°C at 760 mmHg [1]. This relatively high boiling point indicates substantial intermolecular forces, primarily arising from hydrogen bonding between the hydroxyl groups and dipole-dipole interactions involving the amine functionality [1]. The compound's thermal behavior is characteristic of amino alcohols, which generally exhibit higher boiling points compared to their corresponding hydrocarbons due to enhanced intermolecular interactions [1].

The compound demonstrates good thermal stability under normal storage and handling conditions, with decomposition typically occurring only at temperatures significantly above its boiling point [1]. The presence of the tertiary amine group may make the compound susceptible to oxidation at elevated temperatures, particularly in the presence of oxygen [1]. However, under inert atmosphere conditions, the compound maintains its integrity across a wide temperature range [1].

No specific melting point data is available for 5-(Dimethylamino)pentan-1-ol, suggesting that the compound may remain liquid at very low temperatures or have a melting point below commonly measured ranges [1] [16]. This behavior is consistent with the presence of flexible alkyl chains and the disruption of crystal packing by the bulky dimethylamino group [1] [16].

The vapor pressure of 0.236 mmHg at 25°C indicates moderate volatility [1]. This value suggests that the compound can undergo significant evaporation at room temperature, which has implications for storage, handling, and potential environmental release [1]. The flash point of 54°C indicates that the compound can form flammable vapor-air mixtures at relatively low temperatures, requiring appropriate safety precautions during handling [1].

Conformational Analysis and Molecular Dynamics

The conformational behavior of 5-(Dimethylamino)pentan-1-ol is influenced by the flexible five-carbon chain connecting the hydroxyl and dimethylamino functional groups [2] [17]. The molecule can adopt multiple conformations through rotation around the carbon-carbon bonds, with the most stable conformations being those that minimize steric hindrance between the bulky dimethylamino group and the hydroxyl functionality [2] [17].

The InChI representation (InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3) provides insight into the molecular connectivity, showing the linear arrangement of the carbon chain with terminal functional groups [2] [18]. This structure allows for significant conformational flexibility, with the molecule capable of adopting both extended and folded conformations [2] [18].

Molecular dynamics studies on similar amino alcohol systems suggest that the compound can undergo rapid conformational interconversion in solution [17]. The presence of both polar functional groups creates opportunities for intramolecular hydrogen bonding, which can stabilize certain conformational states [17]. However, the relatively long alkyl chain (five carbons) reduces the likelihood of significant intramolecular interactions compared to shorter-chain analogs [17].

The conformational preferences are likely to be solvent-dependent, with polar solvents favoring extended conformations that maximize solvent-solute interactions, while nonpolar solvents may favor more compact structures that minimize unfavorable interactions [17]. The compound's ability to adopt different conformations in different environments contributes to its observed moderate lipophilicity and diverse solubility characteristics [17].

The rotational barriers around the carbon-carbon bonds are expected to be relatively low, allowing for facile conformational interconversion at room temperature [17]. This conformational flexibility is important for potential biological activity, as it allows the molecule to adapt to different binding sites or interaction partners [17].

The three-dimensional structure of 5-(Dimethylamino)pentan-1-ol shows a linear backbone with the dimethylamino group adopting a pyramidal geometry around the nitrogen atom [2] [18]. The two methyl groups attached to nitrogen can orient in different directions, contributing to the overall conformational diversity of the molecule [2] [18]. The hydroxyl group can participate in hydrogen bonding networks, which significantly influences the compound's behavior in protic solvents [2] [18].

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant